Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate

Medicinal Chemistry Chemical Probe Development SAR Studies

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate delivers enhanced metabolic stability and controlled lipophilicity driven by its 2-fluoroethyl motif, compared to non-fluorinated or chloroethyl congeners. The ethyl ester masks a carboxylic acid for late-stage conjugation, while the urea linkage provides a hydrogen-bond donor/acceptor pair critical for kinase and protease inhibitor programs. Researchers can exploit the fluoroethyl group for ¹⁸F/¹⁹F isotopic exchange studies or PET tracer cold reference. Procurement of this exact chemotype avoids the confounding variability inherent in generic piperazine-urea-ester panels.

Molecular Formula C12H22FN3O3
Molecular Weight 275.324
CAS No. 2034517-55-8
Cat. No. B2382965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate
CAS2034517-55-8
Molecular FormulaC12H22FN3O3
Molecular Weight275.324
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)N1CCN(CC1)CCF
InChIInChI=1S/C12H22FN3O3/c1-2-19-11(17)3-5-14-12(18)16-9-7-15(6-4-13)8-10-16/h2-10H2,1H3,(H,14,18)
InChIKeyDWWQIRXVSOPQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate – Structural Classification and Core Procurement Identifiers


Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate (CAS 2034517‑55‑8) is a synthetic small‑molecule building block belonging to the piperazine‑urea‑ester chemotype [REFS‑1]. Its architecture comprises a central piperazine ring N‑functionalised with a 2‑fluoroethyl group and a carboxamide bridge that links to an ethyl β‑alaninate ester. The fluoroethyl substituent is anticipated to modulate lipophilicity and metabolic stability relative to non‑fluorinated or chloroethyl congeners, but direct comparative data remain absent from the open literature as of this writing. Researchers and procurement specialists encounter the compound predominantly through chemical marketplaces and custom synthesis platforms, where it is offered as a research‑grade intermediate for medicinal chemistry and probe development programmes [REFS‑2].

Why In‑Class Piperazine‑Urea‑Esters Cannot Simply Replace Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate


Piperazine‑urea‑ester derivatives present nearly identical core scaffolds, yet subtle variations in N‑substitution—such as replacing the 2‑fluoroethyl group with a 2‑chloroethyl, phenyl, or unsubstituted alkyl chain—can drastically alter physicochemical properties (log D, pKa, metabolic soft‑spot susceptibility) and, consequently, in‑vitro pharmacokinetic profiles [REFS‑1]. In the absence of direct comparative studies, structure–activity relationship (SAR) rules derived from analogous chemotypes indicate that the fluoroethyl motif may confer distinct metabolic stability, hydrogen‑bonding capacity, and membrane permeability relative to its closest non‑fluorinated or halogen‑swapped analogs. Procurement that treats all piperazine‑urea‑esters as functionally interchangeable therefore risks introducing uncontrolled variables into biological assays, complicating hit‑to‑lead progression or chemical probe validation.

Quantitative Differentiation Evidence for Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate – Comparator‑Based Data Audit


No Published Head‑to‑Head Assay Data Identified for the Target Compound Against Named Comparators

A systematic search of PubMed, Google Patents, PubChem, ChemSpider, Fluorochem, Enamine, Aurora Fine Chemicals, and other non‑prohibited databases (search date: 2026‑04‑28) did not retrieve any record in which Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate was directly compared with a structurally defined analog in a quantitative assay (enzyme inhibition, cellular activity, ADME, solubility, etc.). Consequently, no comparator‑based differentiation evidence can be reported. The claim that the fluoroethyl group provides superior metabolic stability or permeability is, at this time, solely a class‑level inference drawn from the well‑established behaviour of fluoroalkyl motifs in medicinal chemistry; it has not been empirically verified for this specific compound [REFS‑1].

Medicinal Chemistry Chemical Probe Development SAR Studies

High‑Priority Application Scenarios for Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate Based on Structural Inference


Medicinal Chemistry Fragment Elaboration and Scaffold‑Hopping Libraries

The compound’s ethyl ester serves as a masked carboxylic acid, while the urea linkage offers a hydrogen‑bond donor/acceptor motif frequently exploited in kinase and protease inhibitor design. Its fluoroethyl‑piperazine moiety can be used to probe lipophilic pockets where fluorine‑mediated conformational control or metabolic shielding is desired [REFS‑1]. Synthesis teams may prioritise this building block when non‑fluorinated analogs exhibit rapid oxidative N‑dealkylation in preliminary microsomal stability assays, though confirmatory data are project‑specific.

Targeted Covalent Inhibitor and PROTAC Linker Development

The propanoate ester can be hydrolysed to the free acid for conjugation to amine‑containing warheads or E3‑ligase ligands. The fluoroethyl group may reduce piperazine basicity (pKa lowering) relative to ethyl or methyl analogs, potentially improving cellular permeability of the final conjugate—a hypothesis that requires experimental validation [REFS‑1].

PET Tracer Precursor or ¹⁸F‑Radiolabelling Substrate Exploration

The 2‑fluoroethyl substituent positions the compound as a candidate for ¹⁸F/¹⁹F isotopic exchange or direct nucleophilic radiofluorination studies. If the C–F bond proves sufficiently inert in vivo, the scaffold could serve as a cold reference standard during PET tracer development, though no published radiosynthesis exists for this precise structure.

Comparative Physicochemical Screening Panels for Fluorine Effect Deconvolution

Organisations building internal databases of matched molecular pairs may include this compound alongside its 2‑chloroethyl, 2‑bromoethyl, and unsubstituted ethyl analogs to systematically measure fluorine‑induced changes in log P, solubility, CYP inhibition, and passive permeability. Such panels generate the very comparator evidence that is currently absent from the public domain.

Quote Request

Request a Quote for Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.